molecular formula C15H13N3O3S B5818317 N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide

N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide

Cat. No. B5818317
M. Wt: 315.3 g/mol
InChI Key: IXCDPBUUURJLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNBA is a member of the thioamide family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of MNBA is not fully understood. However, studies have suggested that MNBA exerts its biological effects through the inhibition of specific enzymes and proteins. For example, MNBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. MNBA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
MNBA has been shown to exhibit various biochemical and physiological effects. MNBA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MNBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MNBA has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for laboratory experiments. MNBA is relatively easy to synthesize and purify, making it readily available for research purposes. MNBA is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, MNBA has some limitations. MNBA has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, MNBA has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for MNBA research. One potential direction is to further investigate the mechanism of action of MNBA. Understanding the exact molecular targets of MNBA could provide insight into its potential therapeutic applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of MNBA in vivo. This could provide valuable information on the safety and efficacy of MNBA as a potential drug candidate. Additionally, MNBA could be modified to improve its solubility and bioavailability, which could expand its potential applications. Finally, MNBA could be further studied as a fluorescent probe for biological imaging, which could have implications in the field of diagnostics and imaging.

Synthesis Methods

MNBA can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 3-methylaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 4-nitrobenzoyl chloride to form MNBA. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

MNBA has been studied for its potential therapeutic applications. MNBA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. MNBA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, MNBA has been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-3-2-4-12(9-10)16-15(22)17-14(19)11-5-7-13(8-6-11)18(20)21/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCDPBUUURJLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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